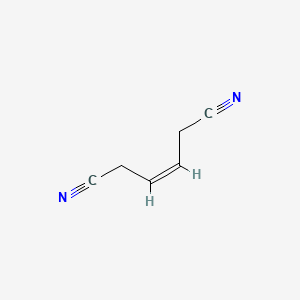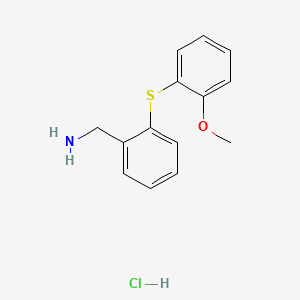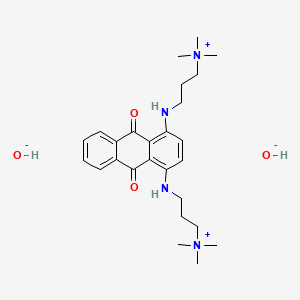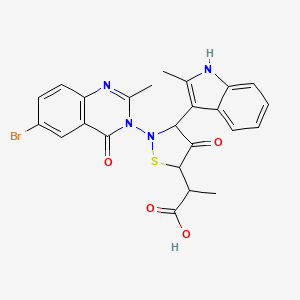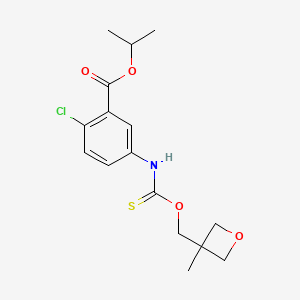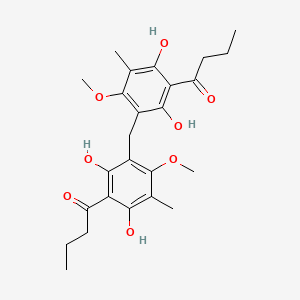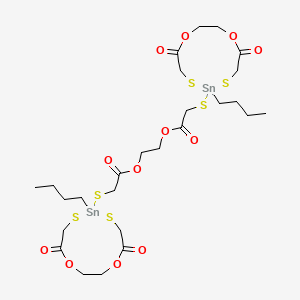
Ethylene bis(((8-butyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 299-915-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of EINECS 299-915-8 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of EINECS 299-915-8 is carried out on a larger scale, often involving continuous processes to maximize yield and efficiency. The methods used in industrial settings are optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities to meet market demand.
化学反応の分析
Types of Reactions: EINECS 299-915-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving EINECS 299-915-8 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of EINECS 299-915-8 depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to more complex compounds with enhanced properties.
科学的研究の応用
EINECS 299-915-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, such as in the production of specialty chemicals and materials .
作用機序
The mechanism of action of EINECS 299-915-8 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for optimizing its applications in different fields.
類似化合物との比較
Similar Compounds: EINECS 299-915-8 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or have related chemical properties.
Uniqueness: What sets EINECS 299-915-8 apart from similar compounds is its specific chemical structure and the unique properties it imparts. These properties make it suitable for particular applications that other compounds may not be able to achieve.
Conclusion
EINECS 299-915-8 is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and the ability to undergo various chemical reactions make it a valuable substance for multiple fields. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for optimizing its use and exploring new applications.
特性
CAS番号 |
93918-33-3 |
|---|---|
分子式 |
C26H42O12S6Sn2 |
分子量 |
976.4 g/mol |
IUPAC名 |
2-[2-[(5-butyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetyl]oxyethyl 2-[(5-butyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/3C6H10O4S2.2C4H9.2Sn/c3*7-5(3-11)9-1-2-10-6(8)4-12;2*1-3-4-2;;/h3*11-12H,1-4H2;2*1,3-4H2,2H3;;/q;;;;;2*+3/p-6 |
InChIキー |
VXYCIFDXMXWUIM-UHFFFAOYSA-H |
正規SMILES |
CCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)SCC(=O)OCCOC(=O)CS[Sn]2(SCC(=O)OCCOC(=O)CS2)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


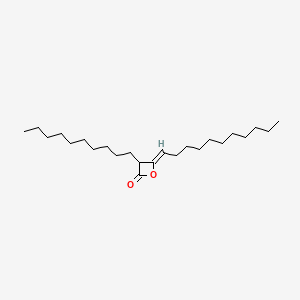
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)
